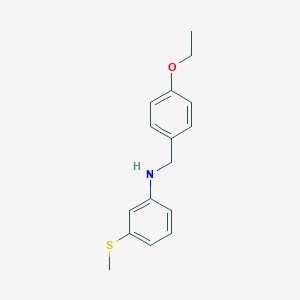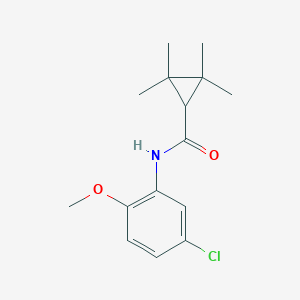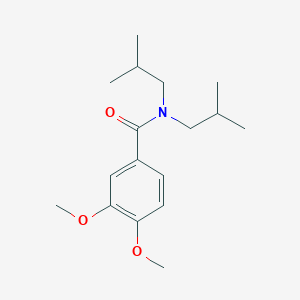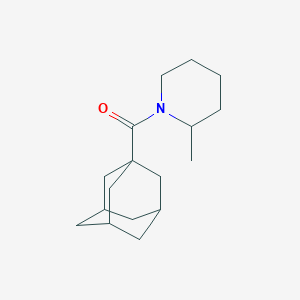
3-(1,3-Benzodioxol-5-yl)-4-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzodioxol-5-yl)-4-phenylbutanoic acid, commonly known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPB belongs to the family of phenylbutanoic acid derivatives and is synthesized through a multistep process.
作用機序
The mechanism of action of BPB is not fully understood. However, it is believed that BPB exerts its therapeutic effects by modulating the activity of various receptors, including the GABA receptor and the NMDA receptor. BPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
BPB has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. BPB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
BPB has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. BPB is also stable under normal laboratory conditions. However, BPB has limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on BPB. One area of research is the development of more efficient and cost-effective synthesis methods for BPB. Another area of research is the investigation of the potential therapeutic applications of BPB in other diseases, such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of BPB and to identify potential side effects.
合成法
The synthesis of BPB involves a multistep process that includes the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with phenylacetic acid followed by reduction with sodium borohydride. The final product, BPB, is obtained through acid hydrolysis of the intermediate product obtained from the reduction step.
科学的研究の応用
BPB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. BPB has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
製品名 |
3-(1,3-Benzodioxol-5-yl)-4-phenylbutanoic acid |
|---|---|
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-4-phenylbutanoic acid |
InChI |
InChI=1S/C17H16O4/c18-17(19)10-14(8-12-4-2-1-3-5-12)13-6-7-15-16(9-13)21-11-20-15/h1-7,9,14H,8,10-11H2,(H,18,19) |
InChIキー |
ZIYPBRZAYCDRNU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC3=CC=CC=C3)CC(=O)O |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC3=CC=CC=C3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Isopropyl 2-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B262152.png)
![5-(4-methylphenyl)-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B262154.png)
methanone](/img/structure/B262159.png)

![3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B262161.png)

![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)


![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)